N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a thiazole ring, and a carboxamide group. Pyrazole is a five-membered ring with two nitrogen atoms, known for its role in many biologically active compounds . Thiazole, another five-membered ring containing sulfur and nitrogen, is also a common motif in various pharmaceuticals . The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (NH2), which is often involved in protein structures.
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific conditions and reagents used. The pyrazole and thiazole rings might undergo electrophilic substitution or act as ligands in coordination compounds .Scientific Research Applications
Antimicrobial and Anticancer Applications
- A study by Bondock et al. (2008) detailed the synthesis and antimicrobial evaluation of heterocycles incorporating antipyrine moiety, showcasing their potential as antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.
- Ghorab, El-Gazzar, and Alsaid (2014) synthesized 4-aminoantipyrine-based heterocycles, demonstrating significant anti-breast cancer activity Ghorab, El-Gazzar, & Alsaid, 2014.
- Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrazole-containing compounds in medicinal chemistry Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Enzyme Inhibition and Biological Screening
- Saeed et al. (2015) reported on the synthesis, characterization, and biological evaluation of N-substituted benzamides for their potential in binding nucleotide protein targets, emphasizing their relevance in drug chemistry and enzyme inhibition Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015.
- Cheng et al. (2020) discussed the discovery of dual inhibitors targeting HDAC and CDK with promising in vitro and in vivo anticancer activity, highlighting the therapeutic potential of compounds with complex functionalities including pyrazole Cheng, Yun, Ullah, & Yuan, 2020.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-18(22-15-6-8-17(9-7-15)25-11-3-10-21-25)12-16-13-28-20(23-16)24-19(27)14-4-1-2-5-14/h3,6-11,13-14H,1-2,4-5,12H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVUVUQSPHJMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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